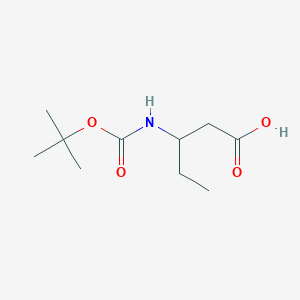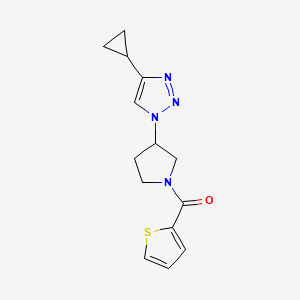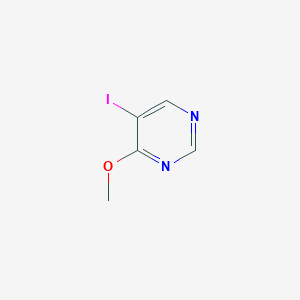
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Laboratory Applications
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide, due to its acrylamide component, has applications in research laboratories, particularly for the preparation of polyacrylamide gels used in electrophoresis (PAGE). Laboratory personnel working with PAGE have been studied for acrylamide exposure, revealing the presence of hemoglobin adducts of acrylamide and acrylonitrile, indicating exposure to these chemicals (Bergmark, 1997).
Exposure and Metabolism Studies
Research on acrylamide exposure and metabolism in humans has been extensive, with studies investigating the metabolism of acrylamide following oral and dermal administration. These studies provide insights into the hemoglobin adduct formation, the metabolism pathways, and the extent of uptake through different routes of exposure. The metabolites analyzed include N-(2-carbamoylethyl)valine and N-(2-carbamoyl-2-hydroxyethyl)valine in hemoglobin, highlighting the body's response to acrylamide exposure (Fennell et al., 2005). The kinetics of elimination of urinary metabolites of acrylamide in humans has also been a subject of study, providing valuable information about the body's processing of acrylamide and its derivatives (Fennell et al., 2006).
Biomonitoring and Health Impact Assessment
Biomonitoring studies have been conducted to assess the internal exposure to acrylamide and its metabolites in different populations, including smoking and non-smoking individuals. These studies aim to understand the extent of exposure through diet and other sources, such as tobacco smoke, and to assess the health impact of such exposure. The formation of hemoglobin adducts and the presence of urinary mercapturic acids are key indicators in these assessments (Schettgen et al., 2004; Urban et al., 2006).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-8-9-16(23-2)11-18(14)24-3/h4-11H,1-3H3,(H,21,22)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGEXNAGSHASI-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)



![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)

![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)